molecular formula C21H20N2O5 B250820 N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide

N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide

Cat. No. B250820
M. Wt: 380.4 g/mol
InChI Key: XXUOULNBISNYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as DMF-DMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been found to inhibit the activity of various enzymes, including proteasomes and histone deacetylases, which are involved in cell proliferation and survival. Additionally, N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide exhibits various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the activation of antioxidant pathways, and the reduction of inflammation. Additionally, N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been found to have a low toxicity profile, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide for lab experiments is its potent anti-proliferative effects on cancer cells, which make it a useful tool for studying cancer biology and developing cancer therapies. Additionally, N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been found to have neuroprotective and anti-inflammatory properties, which may be useful for studying neurodegenerative and inflammatory diseases. However, one of the limitations of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide for lab experiments is its complex synthesis method, which may limit its availability and use in some research settings.

Future Directions

There are several future directions for the study of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide. One potential direction is the development of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide as a cancer therapy, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide and its potential therapeutic applications in neurodegenerative and inflammatory diseases. Furthermore, the development of more efficient and cost-effective synthesis methods for N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide may increase its availability and use in scientific research.

Synthesis Methods

N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide is synthesized through a multi-step reaction process that involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. The resulting compound is then reacted with 4-methylphenylamine to form N-(3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl)acetamide, which is subsequently converted to N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide through a series of reactions that involve the use of furfurylamine and acetic anhydride.

Scientific Research Applications

N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide exhibits potent anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been found to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-[3-[(3,5-dimethoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O5/c1-13-6-7-15(22-21(25)19-5-4-8-28-19)11-18(13)23-20(24)14-9-16(26-2)12-17(10-14)27-3/h4-12H,1-3H3,(H,22,25)(H,23,24)

InChI Key

XXUOULNBISNYPU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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